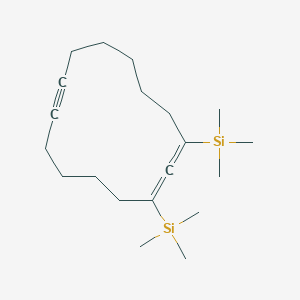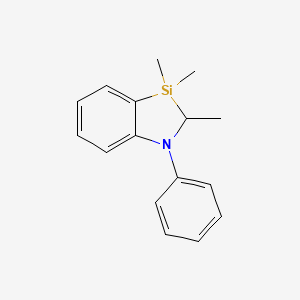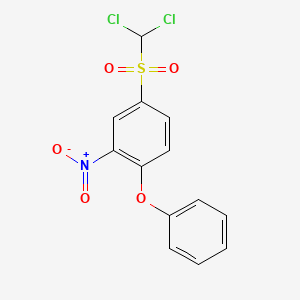
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is an organic compound that features a benzene ring substituted with a dichloromethanesulfonyl group, a nitro group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene typically involves a multi-step process. One common method includes the nitration of 1-phenoxybenzene to introduce the nitro group, followed by the sulfonylation reaction to attach the dichloromethanesulfonyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
化学反応の分析
Types of Reactions
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl groups on the benzene ring can participate in further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Reduction: The major product is 4-(Dichloromethanesulfonyl)-2-amino-1-phenoxybenzene.
Oxidation: Products include various quinones and other oxidized derivatives.
科学的研究の応用
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further study .
類似化合物との比較
Similar Compounds
4-Nitrophenol: Similar in having a nitro group on the benzene ring.
4-Chlorophenylsulfonyl Chloride: Similar in having a sulfonyl group.
Phenoxybenzene: Similar in having a phenoxy group
Uniqueness
4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
61497-23-2 |
|---|---|
分子式 |
C13H9Cl2NO5S |
分子量 |
362.2 g/mol |
IUPAC名 |
4-(dichloromethylsulfonyl)-2-nitro-1-phenoxybenzene |
InChI |
InChI=1S/C13H9Cl2NO5S/c14-13(15)22(19,20)10-6-7-12(11(8-10)16(17)18)21-9-4-2-1-3-5-9/h1-8,13H |
InChIキー |
BZPSYLDTFAOMPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
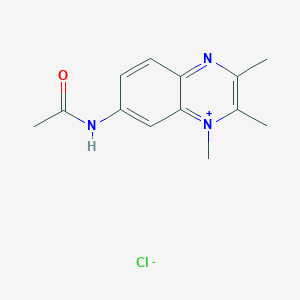
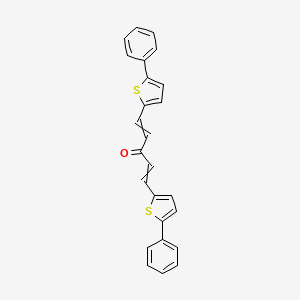

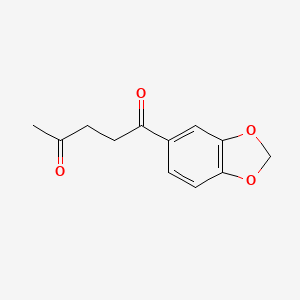
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
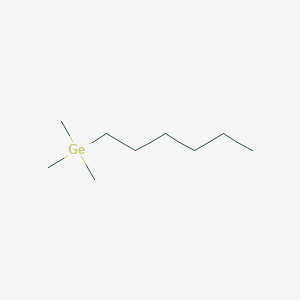
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)
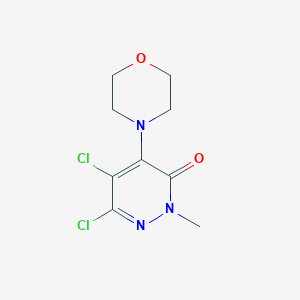

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)
